Zeranol

Übersicht

Beschreibung

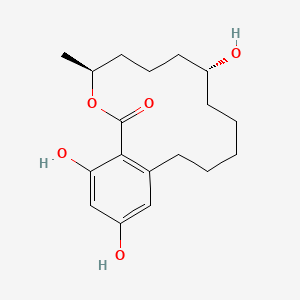

Zeranol, auch bekannt als α-Zearalanol, ist ein synthetisches, nicht-steroidales Östrogen aus der Gruppe der Resorcylsäurelactone. Es ist verwandt mit Mykoöstrogenen, die in Pilzen der Gattung Fusarium vorkommen. This compound wird hauptsächlich als anaboles Mittel in der Veterinärmedizin zur Förderung des Wachstums bei Nutztieren eingesetzt . Es ist deutlich stärker als ein Östrogen als die verwandte Verbindung Zearalenon .

Vorbereitungsmethoden

Zeranol wird aus Zearalenon synthetisiert, einem Mykotoxin, das von Fusarium-Pilzen produziert wird. Der Syntheseweg umfasst die Reduktion von Zearalenon zu α-Zearalenol, gefolgt von einer weiteren Reduktion zu this compound . Industrielle Produktionsmethoden umfassen oft Fermentationsprozesse unter Verwendung von Fusarium-Arten zur Herstellung von Zearalenon, das dann chemisch zu this compound umgewandelt wird .

Analyse Chemischer Reaktionen

Zeranol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Zearalenon zu bilden.

Reduktion: this compound kann reduziert werden, um α-Zearalenol und β-Zearalenol zu bilden.

Substitution: This compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zearalenon, α-Zearalenol und β-Zearalenol .

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

Growth Promotion in Livestock

- Zeranol is predominantly used as a growth promoter in cattle. It enhances weight gain and feed efficiency, making it a valuable tool in beef production. The compound acts by mimicking estrogen, which stimulates growth and development in animals .

Regulatory Standards

- The Codex Alimentarius Commission has established maximum residue limits for this compound in food products derived from treated animals. These limits are set to ensure consumer safety and include:

Health Implications

Potential Risks to Human Health

- There is growing concern regarding the consumption of meat from this compound-implanted cattle. Studies suggest that bioactive metabolites of this compound may contribute to increased cancer risk, particularly breast cancer. For instance, serum derived from this compound-implanted rats has been shown to promote the proliferation of human breast cancer cells (MCF-7) by upregulating cyclin D1 and downregulating tumor suppressor genes such as p53 and p21 .

Mechanisms of Action

- This compound's mechanism involves stimulating aromatase activity, leading to increased estrogen production in human cells. This effect raises concerns about its role as an endocrine disruptor and its potential link to hormone-related cancers .

Detection Methods

Advancements in Detection Techniques

- Recent research has focused on developing sensitive detection methods for this compound residues in food products. An indirect competition enzyme-linked immunosorbent assay (ic-ELISA) has been established for rapid detection of this compound and its analogues in cattle-derived foods. This method offers high sensitivity and specificity, crucial for monitoring food safety .

| Detection Method | Sensitivity | Specificity |

|---|---|---|

| ic-ELISA | High | Broad-spectrum |

Case Studies

Case Study: this compound and Breast Cancer Risk

A study conducted on ACI rats demonstrated that serum from this compound-implanted subjects significantly promoted the growth of MCF-7 cells compared to control serum. The findings suggest that this compound may have mitogenic effects that could pose risks when consumed through meat products .

Case Study: Leptin Interaction with this compound

Another investigation explored the interaction between leptin and this compound on MCF-7 Adr cells. The results indicated that leptin enhanced the proliferative effects of this compound, suggesting a synergistic relationship that could exacerbate cancer risk under certain conditions .

Wirkmechanismus

Zeranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. It activates estrogen receptor-mediated pathways, leading to the promotion of cell growth and proliferation. This compound’s molecular targets include estrogen receptor alpha and sex hormone-binding globulin .

Vergleich Mit ähnlichen Verbindungen

Zeranol wird häufig mit anderen östrogenen Verbindungen verglichen, wie zum Beispiel:

Zearalenon: Ein Mykotoxin mit östrogenen Eigenschaften, aber weniger stark als this compound.

α-Zearalenol: Ein Metabolit von Zearalenon, ähnlich stark wie this compound.

β-Zearalenol: Ein weiterer Metabolit von Zearalenon, weniger stark als this compound.

Taleranol: Ein synthetisches Derivat von Zearalenon mit ähnlicher östrogener Aktivität.

This compound ist einzigartig aufgrund seiner hohen Potenz als Östrogen und seiner weit verbreiteten Verwendung als Wachstumsförderer in der Nutztierhaltung .

Biologische Aktivität

Zeranol, chemically known as α-zearalanol, is a non-steroidal estrogen agonist primarily used as a growth promoter in livestock, particularly in beef cattle. Its biological activity has raised concerns regarding its safety and potential health effects in humans, particularly in relation to breast cancer and other hormonal disruptions.

This compound exhibits significant estrogenic activity, comparable to natural estrogen (17β-estradiol) and synthetic estrogens like diethylstilbestrol. It binds to estrogen receptors (ERα and ERβ), promoting cellular proliferation and influencing gene expression related to cell growth. Research indicates that this compound can stimulate aromatase activity, leading to increased production of estradiol (E2) in human breast preadipocytes, which may contribute to tumorigenesis.

Key Findings from Research Studies

- Cell Proliferation : this compound has been shown to enhance the proliferation of MCF-7 breast cancer cells and primary cultured human breast epithelial cells. In a study involving ACI rats implanted with this compound, serum derived from these rats significantly promoted cell proliferation compared to control serum .

- Aromatase Activation : Studies indicate that this compound increases aromatase mRNA expression in human breast preadipocytes in a dose-dependent manner. Treatment with this compound at concentrations of 2, 10, and 50 nM resulted in significant increases in aromatase activity and E2 production .

- Gene Expression Alterations : this compound influences the expression of cell cycle regulators such as cyclin D1 (upregulated) and p53 (downregulated), which are critical for cell proliferation and tumor development .

Comparative Estrogenic Activity

This compound's binding affinity for estrogen receptors is significantly higher than that of its precursor zearalenone (ZEN). The IC50 values for binding to ERα and ERβ were found to be 21.79 nM and 42.76 nM for this compound, respectively, indicating its potent estrogenic properties .

Case Study: Breast Cancer Risk

A case-related study highlighted the potential risks associated with this compound exposure through meat consumption. The bioactive metabolites of this compound present in meat may act as risk factors for breast cancer due to their capacity to stimulate estrogen-dependent pathways .

Case Study: Regulatory Perspectives

Regulatory bodies have expressed concerns regarding the use of this compound as a growth promoter due to insufficient data on its long-term effects on human health. While some studies suggest that the levels of this compound residues in meat are below safety thresholds, there remains a lack of comprehensive data on its impact on human endocrine systems .

Table 1: Effects of this compound on Aromatase Activity and Estradiol Production

| Treatment Concentration (nM) | Aromatase Activity Increase (%) | Estradiol Production Increase (%) |

|---|---|---|

| 2 | 30 | 37 |

| 10 | - | 26 |

| 50 | 41 | 24 |

Table 2: Comparative Binding Affinity of this compound and Zearalenone

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

|---|---|---|

| This compound | 21.79 | 42.76 |

| Zearalenone | 240.4 | 165.7 |

Eigenschaften

IUPAC Name |

(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022315 | |

| Record name | Zearalanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalanol is a white fluffy powder. (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26538-44-3 | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zeranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeranol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeranol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZERANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

352 to 356 °F (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zeranol exert its growth-promoting effects in animals?

A1: this compound acts as a growth promoter primarily by binding to estrogen receptors. [, , , , , , ]. This binding mimics the action of naturally occurring estrogens, leading to a cascade of downstream effects including:

- Increased Growth Hormone Secretion: this compound administration is associated with increased serum concentrations of growth hormone (GH), which directly stimulates growth and protein synthesis. [, , ]

- Elevated Insulin-Like Growth Factor-I (IGF-1): this compound stimulates the production of IGF-1, a hormone primarily produced by the liver, that plays a crucial role in promoting cell growth and differentiation. [, ]

- Enhanced Feed Efficiency: this compound-treated animals often exhibit improved feed efficiency, meaning they require less feed to achieve the same weight gain. [, , , ]

Q2: Does this compound affect reproductive tissues in animals?

A2: Yes, this compound can have significant effects on the reproductive system, particularly in males:

- Suppression of Testicular Development: Studies have shown that this compound, when implanted before a certain age, can suppress testicular growth and sperm production in bulls. []

- Altered Testosterone Production: this compound can affect testosterone levels, generally leading to suppression when administered to bulls. [, ]

- Changes in Female Reproductive Hormones: In ewes, this compound has been shown to cause changes in the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin (PRL). []

Q3: How is this compound metabolized in the body, and what are the major metabolites?

A3: this compound undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.

- Taleranol (β-zearalanol): This is a diastereoisomer of this compound and is often the major metabolite detected in animal tissues. []

- Zearalanone: This metabolite is formed by the oxidation of this compound and is commonly found in urine. [, ]

- Conjugates: Both this compound and its metabolites can be conjugated with glucuronic acid or sulfate, increasing their water solubility for excretion. []

Q4: Can this compound residues be found in edible tissues of treated animals?

A5: Yes, residues of this compound and its metabolites can be present in edible tissues, even after the recommended withdrawal periods. [, , ] The liver tends to accumulate the highest concentrations of this compound and its metabolites. [, ] Other tissues, such as muscle and fat, generally contain lower levels. [, , ]

Q5: What are the implications of finding this compound residues in food products?

A6: The presence of this compound residues in meat products raises concerns due to its potential endocrine-disrupting effects in humans. [, , , , ] Even at low concentrations, this compound exhibits potent estrogenic activity, which could potentially interfere with hormonal balance and reproductive function in humans.

Q6: What analytical techniques are used to detect this compound residues in animal tissues?

A6: A variety of analytical methods have been developed for the detection and quantification of this compound and its metabolites in biological matrices. These methods include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection, HPLC offers high sensitivity and selectivity for this compound analysis. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity for volatile compounds like this compound after derivatization. [, ]

Q7: What are the challenges in differentiating between this compound abuse and natural contamination from zearalenone?

A8: Differentiating between illegal this compound administration and the presence of this compound arising from the metabolism of naturally occurring zearalenone in animal feed is a significant challenge. [, , ] This distinction requires sophisticated analytical methods and the consideration of metabolic ratios of this compound and its related compounds in biological samples.

Q8: What are the potential health concerns associated with this compound exposure in humans?

A8: this compound's potent estrogenic activity raises concerns about potential adverse effects on human health, particularly regarding:

- Endocrine Disruption: this compound may interfere with the normal function of the endocrine system, potentially affecting reproduction, development, and metabolism. [, , , , ]

- Increased Cancer Risk: Some studies suggest a potential link between this compound exposure and an increased risk of hormone-dependent cancers, such as breast cancer. [, , , , ]

- Developmental Effects: In utero exposure to this compound has been shown to induce adverse effects on sexual development and reproductive function in animal models. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.